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Compound of Interest

Compound Name: 2-Fluoroisonicotinic acid

Cat. No.: B1296461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of 2-
Fluoroisonicotinic acid, a compound of significant interest in medicinal chemistry and drug
development. Due to the limited availability of publicly accessible, detailed crystallographic data
for this specific molecule, this guide synthesizes available information and outlines the
standard experimental procedures used for such determinations.

Introduction

2-Fluoroisonicotinic acid, a fluorinated derivative of isonicotinic acid, plays a crucial role as a
building block in the synthesis of various pharmaceutical compounds. The introduction of a
fluorine atom can significantly alter the physicochemical properties of the parent molecule,
including its acidity, lipophilicity, and metabolic stability. Understanding the precise three-
dimensional arrangement of atoms within the crystal lattice is paramount for rational drug
design, polymorphism screening, and predicting intermolecular interactions with biological
targets. This guide aims to provide a comprehensive overview of the structural aspects of 2-
Fluoroisonicotinic acid and the methodologies employed to elucidate them.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoroisonicotinic acid is presented in
the table below. These properties are essential for understanding the compound's behavior in
both chemical and biological systems.
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Property Value Reference
Molecular Formula CeH4FNO:2
Molecular Weight 141.10 g/mol
CAS Number 402-65-3
Appearance White to light yellow crystalline
powder
Melting Point 200 °C (decomposes)
pKa 3.03 (predicted) [1]

Experimental Determination of Crystal Structure

The definitive method for determining the crystal structure of a small molecule like 2-
Fluoroisonicotinic acid is single-crystal X-ray diffraction. The general workflow for this

experimental procedure is outlined below.
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Experimental workflow for crystal structure determination.

Synthesis and Crystallization
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High-purity 2-Fluoroisonicotinic acid is a prerequisite for growing single crystals suitable for
X-ray diffraction. The synthesis typically involves the oxidation of a suitable precursor, such as
2-fluoro-4-methylpyridine.[1] Following synthesis, the compound is rigorously purified, often by
recrystallization from an appropriate solvent or solvent mixture.

The critical step is the growth of well-ordered single crystals. This is often achieved through
slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization techniques.
The choice of solvent is crucial and is determined empirically.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern
diffractometers, equipped with sensitive detectors such as CCD or CMOS detectors, are used
to measure the intensities and positions of the diffracted X-ray beams. The crystal is rotated
during the experiment to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial atomic
positions are determined using computational methods, such as direct methods or Patterson
synthesis. This initial model is then refined against the experimental data using least-squares
methods. This iterative process adjusts atomic coordinates, thermal displacement parameters,
and other structural parameters to achieve the best possible fit between the calculated and
observed diffraction patterns.

Crystallographic Data (Hypothetical)

While a specific, publicly available dataset for 2-Fluoroisonicotinic acid is not readily
accessible, we can present a hypothetical table of the kind of quantitative data that would be
obtained from a successful crystal structure determination. This data is essential for a complete
understanding of the solid-state structure.

Table 1: Hypothetical Crystallographic Data for 2-Fluoroisonicotinic Acid
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c
a (A) [Value]
b (A) [Value]
c (A [Value]
a (°) 90

B () [Value]
y(©) 920
Volume (A3) [Value]
z 4
Density (calculated) (g/cm3) [Value]
R-factor (%) [Value]

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/Angle Length (A) I Angle (°)
C-F [Value]
Cc=0 [Value]
c-0 [Value]
N-C [Value]
0-C=0 [Value]
F-C-C [Value]

Note: The values in these tables are placeholders and would need to be populated with
experimental data from a crystal structure determination.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis and Intermolecular Interactions

A detailed analysis of the crystal structure would reveal key features such as:

e Molecular Conformation: The planarity of the pyridine ring and the orientation of the
carboxylic acid group relative to the ring.

 Intermolecular Interactions: The presence and geometry of hydrogen bonds, typically
involving the carboxylic acid proton and the pyridine nitrogen or the carbonyl oxygen of an
adjacent molecule. Halogen bonding involving the fluorine atom may also play a role in the
crystal packing.

These interactions are fundamental to the stability of the crystal lattice and can influence
physical properties such as melting point and solubility.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

COOH

COOH

MoleculeA [~ n-m Stacking_____ ______ : Molecule B
(2-Fluoroisonicotinic Acid) ——____ aogenBonding e p>| (2-Fluoroisonicotinic Acid)

Click to download full resolution via product page

Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions
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A definitive crystal structure of 2-Fluoroisonicotinic acid would provide invaluable insights for
medicinal chemists and materials scientists. The detailed structural information would enable a
deeper understanding of its solid-state properties and its interactions with biological
macromolecules. Further research to obtain and publish the complete crystallographic data for
this important building block is highly encouraged. This would facilitate more accurate in silico
modeling and the rational design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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